![molecular formula C20H22N2O4 B2616697 2-(2-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 922886-00-8](/img/structure/B2616697.png)
2-(2-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of piracetam and a positive allosteric modulator of the sigma-1 receptor . It differs from phenylpiracetam by having a methyl group . The (4R,5S) stereoisomer of this compound, known as E1R, has been shown to have the greatest effect on the modulation of the sigma-1 receptor .
Molecular Structure Analysis
The molecular structure of this compound has been determined through quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis . The molecular formula is C20H22N2O4.Scientific Research Applications
Advanced Oxidation Processes for Degradation
A study by Qutob et al. (2022) reviewed the degradation of acetaminophen (an acetamide derivative) by advanced oxidation processes (AOPs), highlighting pathways, by-products, biotoxicity, and the application of density functional theory for predicting reactive sites. This research application demonstrates the environmental and water treatment relevance of studying acetamide derivatives, focusing on degradation mechanisms and the impact of by-products on ecosystems Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Advances, 12, 18373-18396..
Pharmacological and Toxicological Reviews
Research on acetaminophen metabolism and its genetic differences (Zhao & Pickering, 2011) reflects the pharmacological interest in understanding how acetamide derivatives are metabolized and the implications for toxicity and therapeutic efficacy. This type of study is crucial for drug development and safety assessment Zhao, L.-Z., & Pickering, G. (2011). Paracetamol metabolism and related genetic differences. Drug Metabolism Reviews, 43, 41-52..
Stereochemistry and Pharmacological Profile
The stereochemistry of phenylpiracetam and its derivatives has been explored by Veinberg et al. (2015), indicating how the configuration of stereocenters in acetamide derivatives influences their biological properties. This research is relevant for the development of more effective central nervous system agents, showcasing the importance of stereochemistry in enhancing pharmacological profiles Veinberg, G., Vavers, E., Orlova, N., Kuznecovs, J., Domracheva, I., Vorona, M., Zvejniece, L., & Dambrova, M. (2015). Stereochemistry of phenylpiracetam and its methyl derivative: improvement of the pharmacological profile. Chemistry of Heterocyclic Compounds, 51, 601-606..
Mechanism of Action
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-14-12-15(9-10-16(14)22-11-5-8-20(22)24)21-19(23)13-26-18-7-4-3-6-17(18)25-2/h3-4,6-7,9-10,12H,5,8,11,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPZVDMXVFJAEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2OC)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.